2,6-Dimethyl-3,5-heptanedione
Overview
Description
2,6-Dimethyl-3,5-heptanedione is an organic compound with the molecular formula C₉H₁₆O₂. It is a β-diketone, meaning it contains two ketone groups separated by a single carbon atom. This compound is known for its ability to exist in both enol and keto forms, which makes it an interesting subject for studies in tautomerism and electronic transport properties .
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethyl-3,5-heptanedione is the electronic transport properties of a β-diketone molecular wire . This compound is also known to act as a metal chelating agent .
Mode of Action
this compound can be converted between two forms: enol and keto . The conversion between these two forms is induced by hydrogen transfer . This transformation leads to a significant change in conductivity .
Biochemical Pathways
It is known that the compound’s interaction with its target leads to changes in the electronic transmission factors and spatial spreading of molecular projected self-consistent hamiltonian orbitals .
Pharmacokinetics
It is known that the compound is used in the preparation of metal diketonates for metal-organic chemical vapor deposition (mocvd) .
Result of Action
The primary result of the action of this compound is a change in conductivity. Specifically, the conductivity is switched from an on state (high conductivity and low resistance) to an off state (low conductivity and high resistance) as a result of the deformation of the molecule (enol → keto) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the alteration of the electrode materials can affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be converted between two enol and keto forms This conversion could potentially influence its interactions with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the compound can switch from a high conductivity state to a low conductivity state when it deforms from the enol form to the keto form This could potentially influence its interactions with biomolecules and its ability to inhibit or activate enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-3,5-heptanedione can be synthesized through various methods. One common synthetic route involves the Claisen condensation of acetone with isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
CH3COCH3+CH3CH2CHO→CH3COCH2CH2COCH3
The reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production often involves continuous flow reactors and automated purification systems to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3,5-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
2,6-Dimethyl-3,5-heptanedione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of metal-organic frameworks.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: Another β-diketone with similar chemical properties but a different molecular structure.
1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic groups that influence its reactivity and applications.
Acetylacetone: A well-known β-diketone used in various chemical reactions and industrial applications.
Uniqueness
2,6-Dimethyl-3,5-heptanedione is unique due to its specific molecular structure, which allows it to exist in both enol and keto forms. This tautomerism is not as pronounced in some of the similar compounds listed above. Additionally, its ability to chelate metal ions makes it particularly useful in coordination chemistry and industrial applications .
Properties
IUPAC Name |
2,6-dimethylheptane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(10)5-9(11)7(3)4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGGECULKVTYMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879615 | |
Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18362-64-6 | |
Record name | 2,6-Dimethyl-3,5-heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18362-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Heptanedione, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-HEPTANEDIONE, 2,6-DIMETHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethylheptane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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